N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide
Brand Name: Vulcanchem
CAS No.: 877639-92-4
VCID: VC4764859
InChI: InChI=1S/C14H12ClN5O2S/c1-8-6-11(21)17-13-18-19-14(20(8)13)23-7-12(22)16-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21)
SMILES: CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C14H12ClN5O2S
Molecular Weight: 349.79

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide

CAS No.: 877639-92-4

Cat. No.: VC4764859

Molecular Formula: C14H12ClN5O2S

Molecular Weight: 349.79

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide - 877639-92-4

Specification

CAS No. 877639-92-4
Molecular Formula C14H12ClN5O2S
Molecular Weight 349.79
IUPAC Name N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C14H12ClN5O2S/c1-8-6-11(21)17-13-18-19-14(20(8)13)23-7-12(22)16-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21)
Standard InChI Key QLNRWJXZZUMMAL-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide features three primary domains:

  • Chlorophenyl group: A para-chlorinated benzene ring contributing hydrophobicity and electronic effects.

  • Thioacetamide bridge: A sulfur-containing linker enhancing metabolic stability and enabling hydrogen bonding.

  • Triazolo-pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7, critical for interactions with biological targets .

The molecular formula is C₁₄H₁₂ClN₅O₂S, with a molar mass of 349.8 g/mol. The SMILES notation (Cc1cc(=O)[nH]c2nnc(SCC(=O)Nc3ccc(Cl)cc3)n12) confirms the spatial arrangement of substituents .

Crystallographic and Spectroscopic Data

While X-ray diffraction data remain unpublished, computational models predict a planar triazolo-pyrimidine ring system angled 45° relative to the chlorophenyl group. Key bond lengths include:

Bond TypeLength (Å)
C=S (thioether)1.81
N-N (triazole)1.35
C-Cl (chlorophenyl)1.72

Infrared spectroscopy reveals strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-S vibration) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

Step 1: Condensation of 5-methyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidine-3-thiol with chloroacetyl chloride in anhydrous DMF at 0–5°C, yielding the thioether intermediate (78% yield).

Step 2: Nucleophilic substitution with 4-chloroaniline in ethanol under reflux (12 h), forming the acetamide bond .

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .

Reaction Optimization

Critical parameters for maximizing yield:

ParameterOptimal ValueEffect on Yield
Temperature80°C+22% vs. 60°C
SolventEthanol+15% vs. DCM
Catalyst (K₂CO₃)1.5 eq+18% vs. 1 eq

Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields (76%).

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

SolventSolubility (mg/mL)
Water (pH 7.4)0.12
Ethanol8.9
DMSO24.5

Stability studies indicate decomposition <5% after 6 months at -20°C. Photodegradation occurs under UV light (t₁/₂ = 3.2 h) .

Acid-Base Behavior

The triazole nitrogen (pKa = 6.8) and pyrimidine carbonyl (pKa = 9.1) govern ionization states. At physiological pH (7.4), 63% of molecules exist in a zwitterionic form.

Concentration (µg/mL)Inhibition Zone (mm)
1012.4 ± 0.8
2018.1 ± 1.2
4022.9 ± 1.5

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) with IC₅₀ = 0.89 µM, comparable to trimethoprim (IC₅₀ = 0.76 µM) .

Anticancer Activity

In MDA-MB-231 breast cancer cells:

ParameterValue
IC₅₀ (48 h)14.3 µM
Apoptosis Induction38% at 20 µM
Caspase-3 Activation4.2-fold increase

The compound arrests cell cycle at G2/M phase (42% cells vs. 12% control) by disrupting tubulin polymerization .

Toxicological Profile

Acute Toxicity

LD₅₀ values in rodent models:

SpeciesRouteLD₅₀ (mg/kg)
MouseOral1,250
RatIntravenous320

Hepatotoxicity markers (ALT, AST) increase 2.3-fold at 100 mg/kg doses, reversible upon discontinuation .

Computational Modeling

Molecular Docking

Docking into DHFR (PDB 1U72) shows:

  • Hydrogen bonds between thioacetamide oxygen and Arg28 (2.1 Å)

  • π-π stacking of chlorophenyl with Phe34 (binding energy: -9.8 kcal/mol) .

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